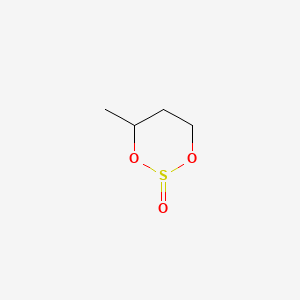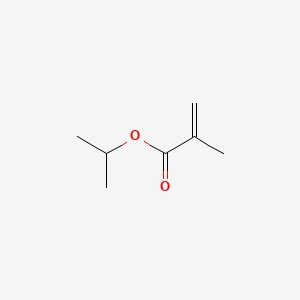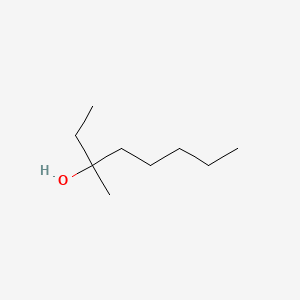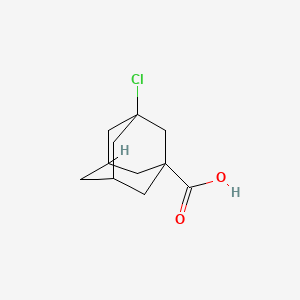
3-Chloroadamantane-1-carboxylic acid
説明
3-Chloroadamantane-1-carboxylic acid is a cyclic organic compound with the chemical formula C11H15ClO2 . It has a molecular weight of 214.69 .
Molecular Structure Analysis
The IUPAC name for this compound is (5R,7S)-3-chlorotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid . The InChI code is 1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10+,11- .Physical And Chemical Properties Analysis
The compound is a solid powder . It has a boiling point of 136-140 .科学的研究の応用
Chemical Synthesis
3-Chloroadamantane-1-carboxylic acid plays a significant role in chemical synthesis. It reacts with saturated carboxylic acid chlorides to produce 1-acyl-3-chloroadmantanes, a process that offers a synthetic route to alkyl (aryl) ketones containing a 3-chloroadamantan-1-yl group. This method is notable for its mild conditions and high yields, making it a valuable tool in organic chemistry (Mokhov, Butov, & Saad, 2018).
Optical Nonlinearity
In the field of materials science, derivatives of 3-chloroadamantane-1-carboxylic acid have been studied for their optical nonlinearity. Specifically, compounds with carboxylic acid groups and ester substituents have shown significant nonlinearity, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).
Enzymatic Conversion and Separation
In biochemical industries, pyridine-3-carboxylic acid, a related compound, is produced through enzymatic conversion or biosynthesis and separated using reactive extraction. This process is crucial for the production of various pharmaceuticals and food additives (Kumar & Babu, 2009).
Medical Research
3-Chloroadamantane-1-carboxylic acid derivatives have been explored in medical research. For instance, N,N′-disubstituted ureas containing a 3-chloroadamantan-1-yl substituent are promising as inhibitors of human soluble epoxide hydrolase, an enzyme linked to various diseases (Danilov et al., 2021).
Environmental Studies
Related diamondoid carboxylic acids have been identified in environmental studies, with certain compounds showing genotoxic effects. This research is significant in understanding the environmental impact of such compounds (Dissanayake, Scarlett, & Jha, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting that use should be in well-ventilated areas, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
特性
IUPAC Name |
3-chloroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOBHRQSNDDZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956345 | |
| Record name | 3-Chloroadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroadamantane-1-carboxylic acid | |
CAS RN |
34859-74-0 | |
| Record name | 3-Chlorotricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34859-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Adamantanecarboxylic acid, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034859740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroadamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



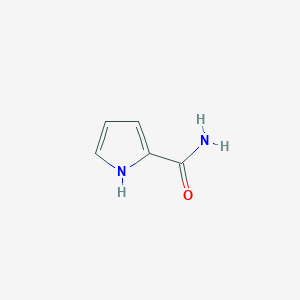
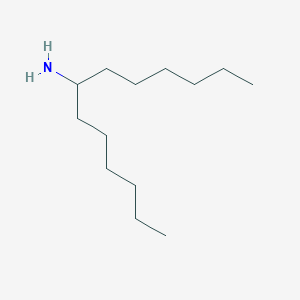
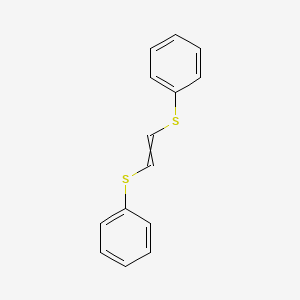
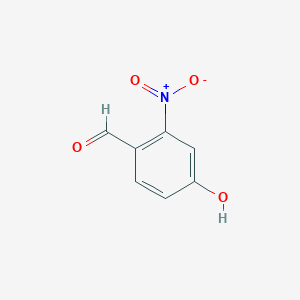
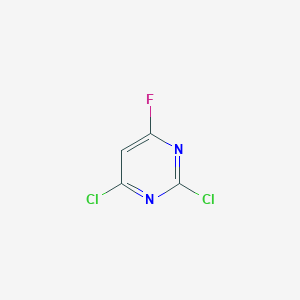
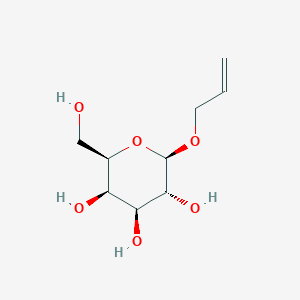
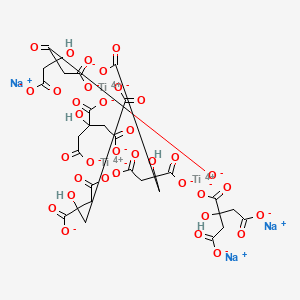
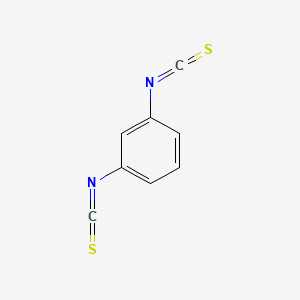
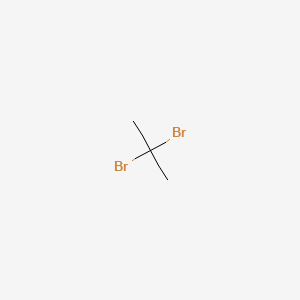
![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
